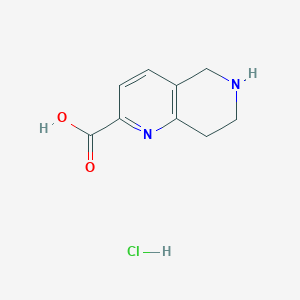

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride

Description

Historical Context of Naphthyridine Chemistry

The foundation of naphthyridine chemistry traces back to 1893 when Reissert first obtained a naphthyridine derivative, specifically a 1,8-naphthyridine, marking the inception of this important class of heterocyclic compounds. Reissert proposed the name "naphthyridine" for this novel class of heterocyclic derivatives, conceptualizing them as naphthalene analogs containing two fused pyridine rings with different mutual arrangements of nitrogen atoms. This pioneering work established the conceptual framework for understanding these bicyclic nitrogen-containing heterocycles as diazanaphthalene derivatives.

The systematic development of naphthyridine chemistry gained momentum in 1927 when Brobansky and Sucharda reported the synthesis of the first representatives of unsubstituted naphthyridines, precisely 1,5-naphthyridines, by adapting the Skraup quinoline synthesis to 3-aminopyridine. This breakthrough demonstration that traditional quinoline synthetic methodologies could be extended to naphthyridine systems opened new avenues for heterocyclic synthesis and established fundamental synthetic approaches that continue to influence modern methodology.

Over the decades, these ring systems have received various nomenclature designations, including "pyridopyridines," "benzodiazines," "diazadecalins," or by the "aza" system when named as "diazanaphthalene". The eventual standardization in 1936, when these compounds were indexed in Chemical Abstracts as "naphthyridines," provided the unified nomenclature system that facilitates contemporary scientific communication. This historical evolution of nomenclature reflects the growing recognition of naphthyridines as a distinct and important class of heterocyclic compounds with unique properties and applications.

Classification and Nomenclature of 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride

The systematic classification of this compound requires understanding its position within the broader naphthyridine structural family. Six isomeric naphthyridines are theoretically possible based on the relative positions of the nitrogen atoms within the bicyclic framework: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridines. The target compound belongs to the 1,6-naphthyridine subfamily, characterized by nitrogen atoms positioned at the 1 and 6 positions of the bicyclic system.

The compound's complete chemical name reflects its structural complexity through systematic nomenclature principles. The molecular formula C9H11ClN2O2 and molecular weight of 214.64884 atomic mass units characterize this specific derivative. The Chemical Abstracts Service registry number 1057652-51-3 provides unique identification for this compound in chemical databases and literature. The tetrahydro designation indicates partial saturation of the aromatic system, specifically involving positions 5, 6, 7, and 8, which distinguishes it from fully aromatic naphthyridine analogs.

The carboxylic acid functionality at position 2 introduces significant polar character and potential for hydrogen bonding interactions, while the hydrochloride salt form enhances water solubility and crystalline stability. This combination of structural features positions the compound as a versatile intermediate for further chemical transformations and potential pharmaceutical applications. The systematic name precisely conveys the spatial arrangement of all functional groups and the degree of saturation, enabling unambiguous identification and communication within the scientific community.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research stems from its unique structural features that combine elements of both aromatic and aliphatic nitrogen heterocycles. Tetrahydronaphthyridines represent a particularly valuable class of compounds because they ring-fuse a piperidine with a pyridine, incorporating the two most popular nitrogen-containing heterocycles deployed in small-molecule pharmaceuticals. This structural arrangement provides a rigid scaffold that can position functional groups in precise three-dimensional orientations for targeted biological interactions.

The partial saturation of the naphthyridine core introduces conformational flexibility while maintaining aromatic character in the remaining pyridine ring, creating a balance between rigidity and adaptability that proves advantageous in medicinal chemistry applications. The carboxylic acid functionality provides opportunities for amide bond formation, ester synthesis, and metal coordination, significantly expanding the compound's utility as a synthetic building block. The presence of two nitrogen atoms with different electronic environments enables selective functionalization strategies and coordination chemistry applications.

Recent synthetic developments have demonstrated the accessibility of tetrahydronaphthyridine scaffolds through innovative methodologies, including photoredox-catalyzed hydroaminoalkylation followed by intramolecular nucleophilic aromatic substitution reactions. These advances in synthetic methodology have enhanced the practical utility of tetrahydronaphthyridine derivatives and expanded their potential applications in drug discovery and materials science. The compound's position as a synthetic intermediate enables access to more complex molecular architectures through established organic transformations.

The growing recognition of three-dimensional chemical space importance in pharmaceutical research has elevated the significance of scaffolds like tetrahydronaphthyridines that provide high sp3 content while maintaining polar functionality and rigid aromatic domains. This structural combination enables effective engagement with protein targets through multiple interaction modes, including hydrogen bonding, hydrophobic interactions, and electronic complementarity.

Overview of Scientific Literature on Tetrahydronaphthyridines

The scientific literature surrounding tetrahydronaphthyridines has experienced substantial growth over the past two decades, reflecting increasing recognition of their pharmaceutical potential and synthetic accessibility. From the year 2000, over 600 published papers related to 1,5-naphthyridine alone have appeared, with 400 of them as patents, indicating significant commercial interest in these heterocyclic systems. This publication volume demonstrates the sustained scientific and industrial attention directed toward naphthyridine chemistry and its applications.

Contemporary synthetic methodologies have addressed historical limitations in tetrahydronaphthyridine preparation through development of more efficient and scalable approaches. The traditional route involving late-stage hydrogenation of fully aromatic 1,8-naphthyridine derivatives prepared via Friedländer reactions has been supplemented by more direct synthetic strategies. Recent advances include gram-scale synthesis protocols utilizing water as solvent with biocompatible ionic liquid catalysts, demonstrating improved environmental compatibility and scalability.

Asymmetric synthesis development represents a particularly significant advancement in tetrahydronaphthyridine chemistry. The first example of enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound has been achieved through ruthenium-catalyzed enantioselective transfer hydrogenation, providing access to enantiomerically pure materials for pharmaceutical applications. This breakthrough enables preparation of chiral tetrahydronaphthyridine scaffolds with high optical purity, expanding their utility in drug discovery campaigns.

The biological activity profile of naphthyridine derivatives encompasses a remarkable range of pharmacological properties, including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities. Specific applications span cardiovascular diseases, central nervous system disorders, and hormonal diseases, demonstrating the versatility of these heterocyclic frameworks in addressing diverse therapeutic targets. Beyond pharmaceutical applications, naphthyridines find utility as ligands in analytical chemistry, hydrogen acceptors, and components in organic light-emitting diodes, sensors, semiconductors, and solar cells.

Recent literature has also explored the use of tetrahydronaphthyridine derivatives in materials science applications, particularly in corrosion inhibition where novel derivatives demonstrate significant protective effects on stainless steel surfaces in acidic environments. These applications highlight the expanding scope of tetrahydronaphthyridine utility beyond traditional pharmaceutical contexts, suggesting continued growth in research interest and practical applications.

| Research Area | Key Findings | Publication Trends | Applications |

|---|---|---|---|

| Synthetic Methodology | Photoredox catalysis, asymmetric synthesis, gram-scale preparations | Increasing focus on green chemistry approaches | Pharmaceutical intermediates, materials synthesis |

| Biological Activity | Anti-cancer, anti-bacterial, anti-inflammatory properties | Strong patent activity indicating commercial interest | Drug discovery, therapeutic development |

| Materials Science | Corrosion inhibition, electronic applications | Emerging research area with growing publications | Industrial coatings, electronic devices |

| Structural Studies | Crystal structures, conformational analysis | Steady growth in structural characterization | Rational drug design, materials optimization |

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c12-9(13)8-2-1-6-5-10-4-3-7(6)11-8;/h1-2,10H,3-5H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSJSODKAYFLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856432 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057652-51-3 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride are the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase. This site is an attractive target for antiviral chemotherapy.

Mode of Action

This compound interacts with its targets by binding within the LEDGF/p75-binding site. This promotes aberrant multimerization of the integrase enzyme, which is of significant interest as HIV-1-replication inhibitors.

Biochemical Pathways

The compound affects the HIV-1 replication pathway. By promoting aberrant multimerization of the integrase enzyme, this compound inhibits the replication of HIV-1.

Pharmacokinetics

Structure-activity-relationship studies and rat pharmacokinetic studies of lead compounds have been presented.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of HIV-1 replication. This is achieved by promoting aberrant multimerization of the integrase enzyme.

Biological Activity

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride (THNCA) is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and potential applications in various fields.

- Chemical Name : this compound

- Molecular Formula : C10H13ClN2O2

- Molecular Weight : 228.68 g/mol

- CAS Number : 1361381-50-1

- IUPAC Name : 5,6,7,8-tetrahydro-[1,6]naphthyridine-2-carboxylic acid

Synthesis

The synthesis of THNCA has been achieved through various methods. A notable approach involves an asymmetric synthesis yielding high enantiomeric purity without the need for chromatographic purification. This method utilizes a Heck-type vinylation and enantioselective transfer hydrogenation to form the tetrahydronaphthyridine scaffold effectively .

Pharmacological Effects

THNCA exhibits various pharmacological properties:

- Neuroprotective Effects : Research indicates that THNCA can protect neuronal cells from oxidative stress and apoptosis. It has been shown to inhibit neuroinflammation pathways and reduce cell death in models of neurodegenerative diseases .

- Antimicrobial Activity : Preliminary studies suggest that THNCA possesses antimicrobial properties against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or function .

- Enzyme Inhibition : THNCA has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For instance, it has shown potential as an inhibitor of certain kinases involved in cancer progression .

- Receptor Interaction : The compound has been studied for its interaction with various receptors, including those involved in neurotransmission and inflammation. Its role as a RORγt inverse agonist suggests potential applications in autoimmune disorders .

Case Studies

Several case studies highlight the biological activity of THNCA:

- Neuroprotection Study : In a study involving cultured neuronal cells exposed to oxidative stress, THNCA significantly reduced markers of cell death and inflammation compared to untreated controls. This suggests its potential as a therapeutic agent in neurodegenerative conditions .

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria demonstrated that THNCA inhibited growth at micromolar concentrations, indicating its potential as a lead compound for developing new antibiotics .

The mechanisms underlying the biological activities of THNCA are multifaceted:

- Oxidative Stress Reduction : THNCA enhances the expression of antioxidant enzymes, thereby reducing oxidative damage in neuronal cells.

- Inflammatory Pathway Modulation : By inhibiting pro-inflammatory cytokines and mediators, THNCA can mitigate inflammation-related damage in tissues .

Applications

The unique properties of THNCA make it suitable for various applications:

- Pharmaceutical Development : As a precursor for synthesizing drugs targeting neurological disorders and inflammation.

- Biochemical Research : For studying enzyme interactions and receptor dynamics within cellular pathways.

- Material Science : Due to its structural properties, it can be incorporated into polymers for enhanced material characteristics .

Scientific Research Applications

Medicinal Chemistry

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride has been investigated for its potential therapeutic effects. Its structure is similar to that of various bioactive compounds, making it a candidate for drug development. Research has highlighted its potential as:

- Antidepressant Agents : Studies indicate that derivatives of naphthyridine compounds exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems .

- Antimicrobial Activity : Some studies have reported that naphthyridine derivatives possess antimicrobial properties against various pathogens. This makes them candidates for developing new antibiotics .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, enabling researchers to create new compounds with desired biological activities.

Neuropharmacology

Research has explored the role of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives in neuropharmacology. The compound may influence neurochemical pathways relevant to neurodegenerative diseases and cognitive function .

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry examined the antidepressant-like effects of naphthyridine derivatives in rodent models. The results indicated significant improvements in depressive behaviors when treated with these compounds, suggesting their potential as new antidepressants .

Case Study 2: Antimicrobial Efficacy

In another study featured in Antimicrobial Agents and Chemotherapy, researchers tested several naphthyridine derivatives against bacterial strains. The findings demonstrated that certain derivatives exhibited potent antibacterial activity, highlighting their promise as lead compounds for antibiotic development .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Position and Ring Saturation

- 1,6-Naphthyridine vs. 1,5/1,7 Isomers: The target compound’s 1,6-naphthyridine core distinguishes it from analogs like the 1,5-naphthyridine derivative (CAS: 1909312-57-7), where the nitrogen atoms are positioned differently.

- Ethyl Ester Derivatives : Ethyl esters (e.g., CAS: 1207175-08-3) replace the carboxylic acid with an ester group, increasing lipophilicity and altering metabolic stability .

Functional Group Modifications

- Hydroxyl and Ester Groups : The hydroxylated analog (CAS: 1644236-95-2) introduces a polar hydroxyl group at C-2, which may enhance solubility but reduce membrane permeability compared to the parent compound .

- Boc Protection : The Boc-protected derivative (CAS: 259809-49-9) masks the amine group, preventing undesired reactions during synthetic steps .

Salt Forms and Solubility

Hydrochloride salts are common across naphthyridine derivatives (e.g., CAS: 1187830-51-8, 1909312-57-7), improving aqueous solubility for in vitro assays. In contrast, free bases or alternative salts (e.g., dihydrochlorides) may exhibit different pharmacokinetic profiles .

Preparation Methods

Asymmetric Synthesis Strategy

The preparation of 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride focuses on an asymmetric synthesis route that includes:

- Heck-type vinylation of chloropyridine using ethylene gas.

- One-pot cyclization and amination of 2-vinyl-3-acylpyridine mediated by ammonia.

- Ruthenium-catalyzed enantioselective transfer hydrogenation to establish the chiral center.

This approach avoids chromatographic purification and is suitable for scale-up.

Preparation of Key Intermediate Pyridinyl-2-oxoacetamide

Two synthetic routes to pyridinyl-2-oxoacetamide (precursor to vinylpyridine intermediate) are employed:

- Route A: Cyanation of nicotinic acid chloride followed by bromide-mediated hydration.

- Route B: Introduction of an ethyl oxalyl group via metalation of 2-chloropyridine, followed by treatment with diethyl oxalate and ammonia in ethanol.

Route B is preferred for scale-up due to higher yield and stability of intermediates.

Vinylation of Chloropyridine

Vinylation of chloropyridine is achieved via:

- Method A: Using potassium vinyltrifluoroborate, which is effective but costly and less atom-economical.

- Method B: A novel Heck-type vinylation using ethylene gas with palladium catalysts and DPEphos ligand, providing high conversion and atom economy.

One-Pot Hydroamination and Cyclization

The vinylpyridine intermediate undergoes a one-pot reaction with ammonia in methanol under pressure and heat to form dihydronaphthyridine. This step involves:

- Amination of 2-vinyl-3-acylpyridine.

- Intramolecular cyclization to form the dihydronaphthyridine ring.

The reaction yields the desired product in good yield (~79% by HPLC assay), with minor oxidation byproducts that are easily removed in subsequent steps.

Enantioselective Transfer Hydrogenation

To establish the chiral center, the dihydronaphthyridine undergoes asymmetric transfer hydrogenation catalyzed by a ruthenium complex. High-throughput screening identified optimal catalysts and conditions that provide:

- Excellent conversion.

- High enantioselectivity (>99% ee).

- Avoidance of chromatographic purification.

This step converts dihydronaphthyridine to the chiral tetrahydronaphthyridine carboxamide intermediate.

Final Conversion to Hydrochloride Salt

The chiral tetrahydronaphthyridine carboxamide is treated with hydrochloric acid to form the hydrochloride salt of this compound with high purity and yield (~89%).

| Step | Method/Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|

| Pyridinyl-2-oxoacetamide | Route B: Metalation + diethyl oxalate + NH₃ in EtOH | High (not specified) | N/A | Preferred for scale-up |

| Vinylation of chloropyridine | Heck reaction with ethylene gas, PdCl₂/DPEphos | 94.5 | N/A | Atom-economical, scalable |

| One-pot hydroamination/cyclization | NH₃ in MeOH, 60 °C, 0.65 MPa pressure | 79 | N/A | Minor oxidation byproduct formed |

| Enantioselective transfer hydrogenation | Ru-catalyst (specific catalyst 30), transfer hydrogenation | High (not specified) | >99% | High enantioselectivity, no chromatography |

| Formation of hydrochloride salt | Treatment with 6 M HCl, room temperature | 89 | Maintained | Final product isolated as HCl salt |

The preparation of this compound has been optimized through an innovative asymmetric synthesis route featuring:

- A novel Heck-type vinylation using ethylene gas.

- A one-pot hydroamination and cyclization process.

- Ruthenium-catalyzed enantioselective transfer hydrogenation.

Q & A

Q. What are the recommended synthetic routes for preparing 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride, and how can yield optimization be achieved?

The compound can be synthesized via substitution reactions of halogenated precursors under basic conditions. For example, substituting a chloro group at position 2 of a dihydro-naphthyridinone scaffold with hydroxyl or amine groups (e.g., using alcohols or amines as nucleophiles) yields derivatives with moderate efficiency (30–50% yields) . Optimization involves adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., K₂CO₃ or Cs₂CO₃). Purity is enhanced via recrystallization or column chromatography using ethyl acetate/hexane gradients .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- NMR Spectroscopy : Confirm regiochemistry and proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm and aliphatic protons at δ 1.5–3.0 ppm) .

- HPLC-MS : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 227.687 for the hydrochloride salt) and purity (>98%) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the tetrahydro-naphthyridine core .

Q. How do solubility and stability profiles impact experimental design for this compound?

The hydrochloride salt improves aqueous solubility (≥10 mg/mL in water at 25°C), making it suitable for in vitro assays. Stability studies recommend storage at –20°C under inert atmosphere (argon or nitrogen) to prevent hygroscopic degradation . For organic solvents, DMSO or ethanol are preferred for stock solutions, with pH adjustments (pH 4–6) to avoid hydrolysis .

Advanced Research Questions

Q. What reaction mechanisms govern the substitution chemistry of halogenated naphthyridine precursors?

Electrophilic aromatic substitution (EAS) dominates at electron-deficient positions (e.g., C-2 or C-3 of the naphthyridine ring). For example, nucleophilic displacement of a chloro group by amines proceeds via an SNAr mechanism, requiring polar aprotic solvents and elevated temperatures (80–120°C) . Computational studies (DFT) suggest that electron-withdrawing substituents (e.g., –CF₃) enhance reactivity at adjacent positions .

Q. How do substituents on the naphthyridine core influence biological activity in medicinal chemistry applications?

- Hydrophobic groups (e.g., benzyl at position 6) enhance membrane permeability and target binding (e.g., kinase inhibition) .

- Carboxylic acid moieties at position 2 enable metal coordination (e.g., Zn²⁺ in enzyme active sites) or hydrogen-bond interactions with biological targets .

- Fluorine substituents improve metabolic stability and bioavailability, as seen in fluoro-naphthyridine antibiotics .

Q. How can researchers resolve contradictions in reported synthetic yields for substituted derivatives?

Discrepancies often arise from differences in reaction scales, impurity profiles, or intermediates. Systematic validation includes:

- Replicating conditions (e.g., solvent degassing to exclude moisture/O₂ interference) .

- Intermediate characterization (e.g., isolating and testing the reactivity of 2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one) .

- Statistical design of experiments (DoE) to identify critical factors (e.g., temperature vs. catalyst loading) .

Q. What role does hydrochloride salt formation play in modulating physicochemical properties?

Salt formation increases crystallinity and stability, reducing hygroscopicity compared to free bases. The chloride counterion also improves solubility in polar solvents, facilitating formulation for in vivo studies . However, salt dissociation in physiological pH (~7.4) must be monitored via pH-solubility profiling .

Q. Which biological targets are associated with this compound, and how are structure-activity relationships (SARs) validated?

The compound has been explored as a:

- GPCR modulator : Binding to ROR nuclear receptors via carboxylic acid interactions .

- Antimicrobial agent : Fluoro-substituted analogs inhibit DNA gyrase in E. coli . SAR validation employs mutagenesis studies (e.g., altering target residues) and competitive binding assays (e.g., IC₅₀ comparisons with truncated analogs) .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres for halogen displacement reactions .

- Analytical Validation : Cross-validate NMR data with computational models (e.g., ChemDraw Predict) to confirm regiochemistry .

- Biological Assays : Use pharmacokinetic profiling (e.g., plasma stability assays) to assess in vivo applicability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.